molecular formula C7H12O B3329080 2H-Pyran, 5,6-dihydro-2,4-dimethyl- CAS No. 55130-15-9

2H-Pyran, 5,6-dihydro-2,4-dimethyl-

Cat. No. B3329080
CAS RN: 55130-15-9
M. Wt: 112.17 g/mol
InChI Key: UKAONOPWJRJOCW-UHFFFAOYSA-N
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Description

“2H-Pyran, 5,6-dihydro-2,4-dimethyl-” is a variant of dihydropyran, which is a heterocyclic compound . Dihydropyran refers to two heterocyclic compounds with the formula C5H8O: 3,4-Dihydro-2H-pyran and 3,6-dihydro-2H-pyran . The “dihydro” in the name refers to the two added hydrogen atoms needed to remove one double bond from the parent compound pyran .


Synthesis Analysis

The synthesis of 5,6-dihydro-2H-pyran-2-ones, which are an important class of heterocyclic compounds, has been extensively studied . They have shown a wide range of biological and pharmacological activities, making them attractive for chemists and pharmacologists . There are several synthetic routes to the preparation of these heterocycles, including intramolecular cyclization, N-heterocyclic carbeneprecatalyst (NHC-precatalyst) reaction of enals and ketones, dicobaltoctacarbonyl-mediated tandem (5+1)/(4+2) cycloaddition, ring-closing metathesis of dienes containing carboxylate group by Grubbs II catalyst, (3+2) cycloaddition reaction, condensation reaction, and biosynthesis pathway .


Molecular Structure Analysis

The molecular structure of “2H-Pyran, 5,6-dihydro-2,4-dimethyl-” can be analyzed based on its formula. The formula of a similar compound, 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-, is C7H10O3 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In organic chemistry, dihydropyran is used as a protecting group for alcohols . The reaction of the alcohol with DHP forms a THP ether, protecting the alcohol from a variety of reactions . The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2H-Pyran, 5,6-dihydro-2,4-dimethyl-” can be inferred from its molecular structure. For instance, a similar compound, 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-, has a molecular weight of 142.1525 .

properties

IUPAC Name

4,6-dimethyl-3,6-dihydro-2H-pyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-4-8-7(2)5-6/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAONOPWJRJOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran, 5,6-dihydro-2,4-dimethyl-
Reactant of Route 2
2H-Pyran, 5,6-dihydro-2,4-dimethyl-
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2H-Pyran, 5,6-dihydro-2,4-dimethyl-
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2H-Pyran, 5,6-dihydro-2,4-dimethyl-

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